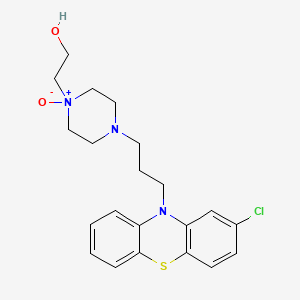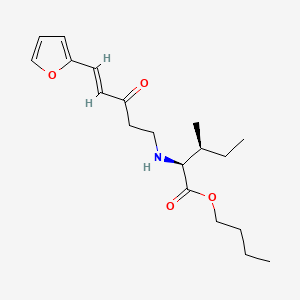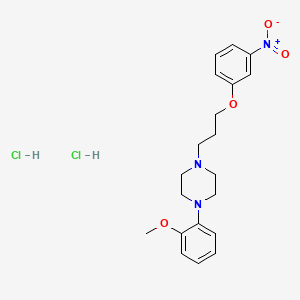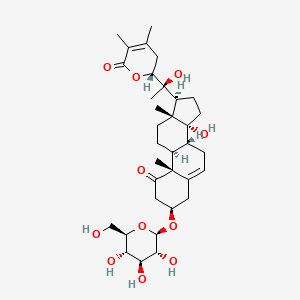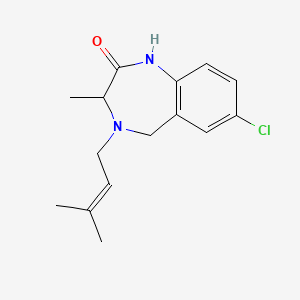
2-(Dimethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide is an organic compound with a complex structure that includes an isoxazole ring, a dimethylamino group, and an ethoxyethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the dimethylamino group and the ethoxyethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
化学反应分析
Types of Reactions
2-(Dimethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
2-(Dimethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-(Dimethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- 2-(Dimethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide
- 2-(Dimethylamino)-N-(4-(2-ethoxyethyl)-3-ethyl-5-isoxazolyl)propionamide
- 2-(Dimethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-thiazolyl)propionamide
Uniqueness
2-(Dimethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
93351-99-6 |
|---|---|
分子式 |
C13H23N3O3 |
分子量 |
269.34 g/mol |
IUPAC 名称 |
2-(dimethylamino)-N-[4-(2-ethoxyethyl)-3-methyl-1,2-oxazol-5-yl]propanamide |
InChI |
InChI=1S/C13H23N3O3/c1-6-18-8-7-11-9(2)15-19-13(11)14-12(17)10(3)16(4)5/h10H,6-8H2,1-5H3,(H,14,17) |
InChI 键 |
LKIGMEYTDUHMTC-UHFFFAOYSA-N |
规范 SMILES |
CCOCCC1=C(ON=C1C)NC(=O)C(C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








